7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound. It belongs to the class of isoquinolinones, which are known for their diverse biological activities. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination and Fluorination:
Cyclization: The formation of the dihydroisoquinolinone ring system can be accomplished through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Bromination and Fluorination: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Automated Cyclization Processes: Employing continuous flow reactors to enhance the efficiency and scalability of the cyclization step.
Advanced Purification Techniques: Utilizing high-performance liquid chromatography (HPLC) and other advanced methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Products: Various substituted isoquinolinones.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the original compound.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their functions.
Chemical Reactivity: The presence of bromine and fluorine atoms can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the fluorine atom, which can affect its reactivity and biological properties.
6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, leading to different chemical and biological behaviors.
3,4-Dihydroisoquinolin-1(2H)-one: The parent compound without any halogen substitutions.
Uniqueness
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C9H7BrFNO |
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Molecular Weight |
244.06 g/mol |
IUPAC Name |
7-bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h3-4H,1-2H2,(H,12,13) |
InChI Key |
DATCTGYPNKXECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C21)F)Br |
Origin of Product |
United States |
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